
7-Chloro-8-methyl-2-phenyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-methyl-2-phenyl-4-quinolinol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a chlorine atom at the 7th position, a methyl group at the 8th position, and a phenyl group at the 2nd position of the quinoline ring. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-phenyl-4-quinolinol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with acrolein under acidic conditions, followed by chlorination and methylation steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-8-methyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amine derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
7-Chloro-8-methyl-2-phenyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-methyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
5,7-Dichloro-8-quinolinol: Similar in structure but with additional chlorine atoms, enhancing its antimicrobial properties.
5,7-Dichloro-2-methyl-8-quinolinol: Contains a methyl group at the 2nd position, affecting its chemical reactivity and biological activity.
2-Methyl-4-quinolinol: Lacks the chlorine substituent, resulting in different chemical and biological properties.
Uniqueness: 7-Chloro-8-methyl-2-phenyl-4-quinolinol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Propiedades
Número CAS |
1070879-84-3 |
|---|---|
Fórmula molecular |
C16H12ClNO |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
7-chloro-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Clave InChI |
CELFQOODUBPRGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


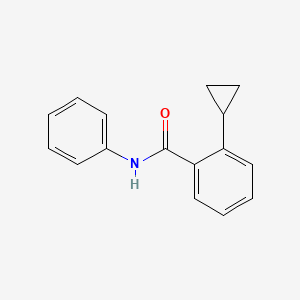
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
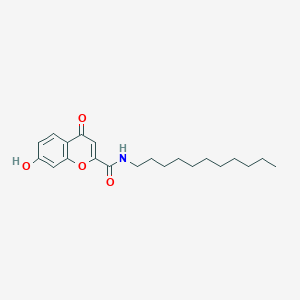
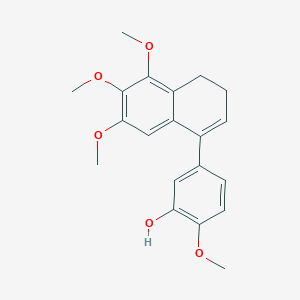
![Benzamide, 3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoro-4-piperidinyl]methyl]-](/img/structure/B12620843.png)
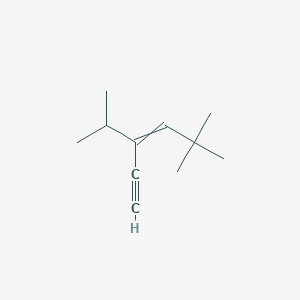

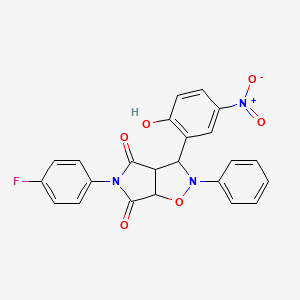
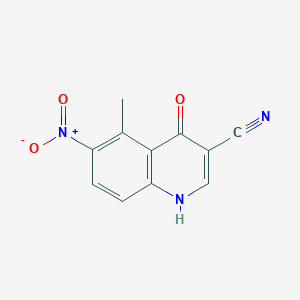
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
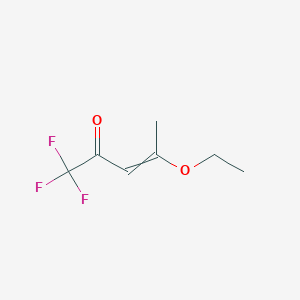
![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)

